2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid
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Overview
Description
2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, an imidazole moiety, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Imidazole Moiety: The imidazole group can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with the azetidine intermediate.
Protection with tert-Butoxycarbonyl Group: The Boc protecting group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base, such as triethylamine, to protect the amine functionality.
Acetylation: The final step involves the acetylation of the azetidine ring to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Imidazole derivatives, alkyl halides, bases like triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It can be used in the development of novel materials with specific properties, such as enhanced conductivity or biocompatibility.
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors through interactions with active sites or binding pockets. The presence of the Boc protecting group can also influence its reactivity and stability, allowing for controlled release or activation under specific conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}acetic acid
- 2-{1-[(tert-butoxy)carbonyl]-3-(1H-pyrrol-1-yl)azetidin-3-yl}acetic acid
Uniqueness
2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid is unique due to the presence of the imidazole moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Properties
CAS No. |
1697579-67-1 |
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Molecular Formula |
C13H19N3O4 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-[3-imidazol-1-yl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C13H19N3O4/c1-12(2,3)20-11(19)15-7-13(8-15,6-10(17)18)16-5-4-14-9-16/h4-5,9H,6-8H2,1-3H3,(H,17,18) |
InChI Key |
APMRRTHGGGDJIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N2C=CN=C2 |
Purity |
95 |
Origin of Product |
United States |
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